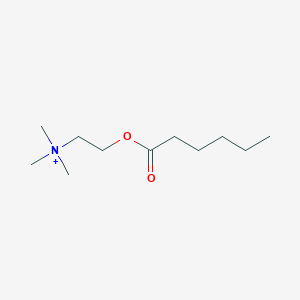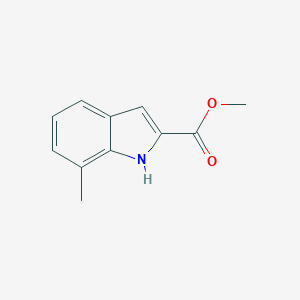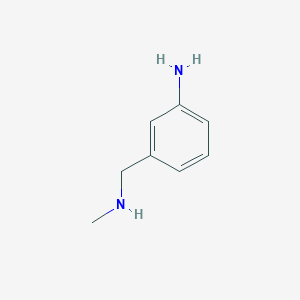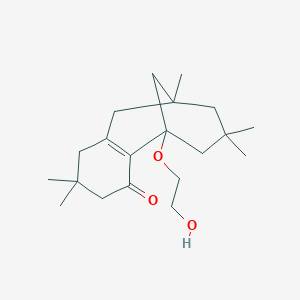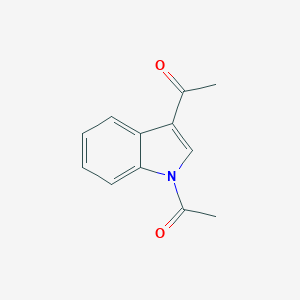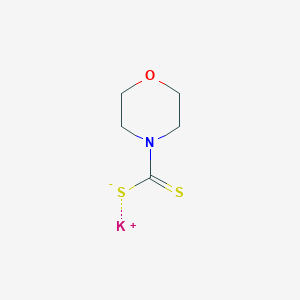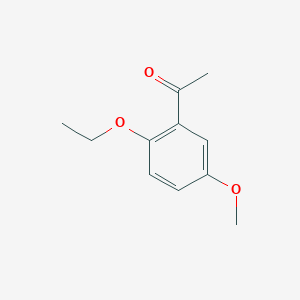
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, also known as EMPEA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMPEA is a derivative of the phenethylamine class of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on the activity of certain ion channels, which may contribute to its overall effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter release and uptake, as well as effects on ion channel activity. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further study in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that it is relatively easy to synthesize and purify, making it a reliable compound for use in research. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of interesting properties that make it a promising candidate for further study. However, one limitation of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one. One area of interest is in the study of its effects on neurotransmitter release and uptake, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, further study of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one's anti-proliferative effects on cancer cells may lead to the development of new cancer treatments. Overall, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a promising compound for further study in a range of scientific fields.
Métodos De Síntesis
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxy-5-methoxybenzaldehyde with ethyl magnesium bromide, followed by reaction with acetic anhydride. This method has been shown to produce high yields of pure 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, making it a reliable method for synthesizing the compound.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the central nervous system, where 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have potential applications in the study of cancer cells, where it has been shown to have anti-proliferative effects.
Propiedades
Número CAS |
18086-32-3 |
|---|---|
Nombre del producto |
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2-ethoxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3 |
Clave InChI |
QHIFTBHIWLURKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)

